

Application Notes and Protocols for Catalytic Enantioselective Pinacol Coupling Methods

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Compound of Interest

Compound Name: *Pinacol*

Cat. No.: *B044631*

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These application notes provide a detailed overview and practical protocols for three prominent catalytic enantioselective **pinacol** coupling methods. This reductive coupling of aldehydes and ketones to form chiral 1,2-diols is a cornerstone reaction in asymmetric synthesis, yielding valuable building blocks for pharmaceuticals and other fine chemicals.

Chiral Salan-Mo(IV) Catalyzed Enantioselective Pinacol Coupling of Aromatic Aldehydes

This method, developed by Zhu and colleagues, utilizes a chiral Salan-Mo(VI) dioxo complex as a precatalyst for the asymmetric **pinacol** coupling of aromatic aldehydes. The active Mo(IV) species is generated in situ, affording high diastereoselectivity and enantioselectivity.^[1]

Data Presentation

Entry	Aldehyde (ArCHO)	Yield (%) ^[1]	dr (dl/meso) ^[1]	ee (%) ^[1]
1	Benzaldehyde	85	90:10	92
2	4-Methylbenzaldehyde	88	91:9	93
3	4-Methoxybenzaldehyde	82	88:12	90
4	4-Chlorobenzaldehyde	90	92:8	95
5	2-Chlorobenzaldehyde	75	85:15	88
6	1-Naphthaldehyde	80	89:11	91

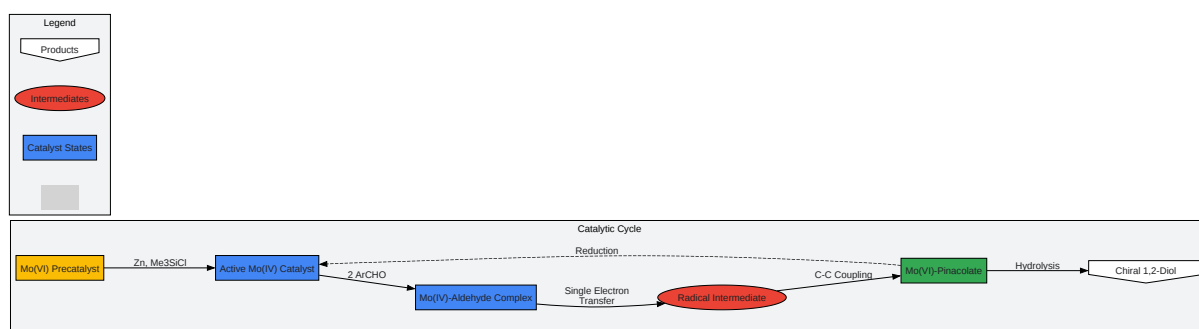
Experimental Protocol

General Procedure for the Enantioselective **Pinacol** Coupling of Aromatic Aldehydes:^[1]

- To a dried Schlenk tube under an argon atmosphere, add the chiral Salan-Mo(VI)O₂ precatalyst (0.02 mmol, 5 mol%).
- Add freshly distilled THF (2.0 mL) to the tube.
- Add the aromatic aldehyde (0.4 mmol) to the solution.
- Add zinc dust (0.8 mmol, 2.0 equiv) and Me₃SiCl (0.8 mmol, 2.0 equiv) to the reaction mixture.
- Stir the resulting mixture at room temperature for 24 hours.

- Upon completion (monitored by TLC), quench the reaction with a saturated aqueous solution of NaHCO_3 (5 mL).
- Extract the mixture with ethyl acetate (3 x 10 mL).
- Combine the organic layers, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the desired 1,2-diol.
- Determine the diastereomeric ratio by ^1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Catalytic Cycle Diagram



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Caption: Proposed catalytic cycle for the Salan-Mo-catalyzed **pinacol** coupling.

Chiral Ti(III)-SALEN Catalyzed Enantioselective Pinacol Coupling

This protocol, reported by Joshi and coworkers, employs a chiral Ti(IV)-SALEN complex that is reduced in situ to the active Ti(III) catalyst. This system is highly effective for the

enantioselective **pinacol** coupling of various aromatic aldehydes.

Data Presentation

Entry	Aldehyde (ArCHO)	Yield (%)	dr (dl/meso)	ee (%)
1	Benzaldehyde	92	>99:1	96
2	4-Fluorobenzaldehyde	90	>99:1	95
3	4-Bromobenzaldehyde	95	>99:1	97
4	3-Methoxybenzaldehyde	88	>99:1	94
5	2-Thiophenecarboxaldehyde	85	>99:1	92
6	Cinnamaldehyde	78	95:5	88

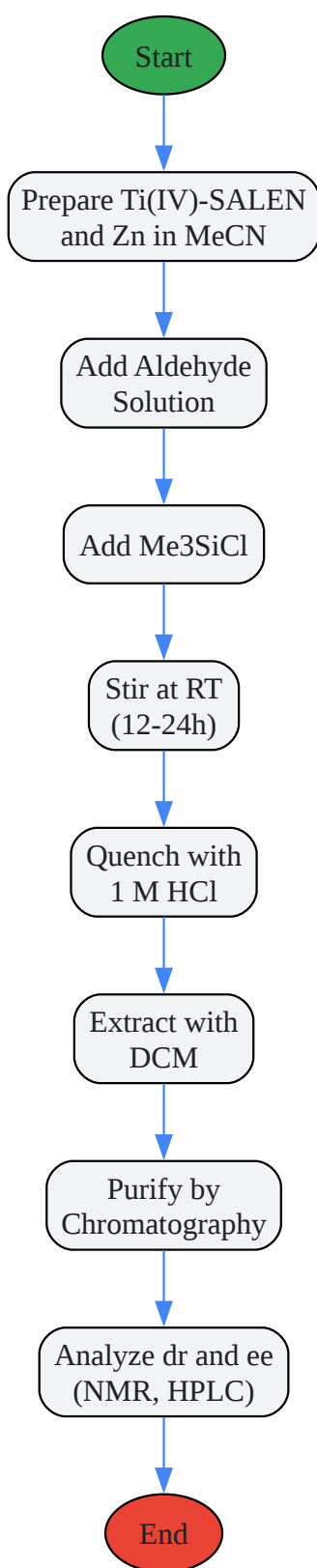
Experimental Protocol

General Procedure for Ti-SALEN Catalyzed **Pinacol** Coupling:

- In a glovebox, add the chiral Ti(IV)-SALEN complex (0.025 mmol, 10 mol%) and zinc dust (0.75 mmol, 3.0 equiv) to a Schlenk flask.
- Add anhydrous acetonitrile (2.5 mL) and stir the mixture at room temperature for 30 minutes.
- Add a solution of the aromatic aldehyde (0.25 mmol) in acetonitrile (0.5 mL) to the flask.
- Add Me₃SiCl (0.375 mmol, 1.5 equiv) to the reaction mixture.
- Stir the reaction at room temperature for 12-24 hours.

- After completion, quench the reaction with 1 M HCl (5 mL).
- Extract the aqueous layer with dichloromethane (3 x 10 mL).
- Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
- Purify the residue by column chromatography on silica gel to yield the pure 1,2-diol.
- Determine the diastereomeric and enantiomeric excess by ¹H NMR and chiral HPLC, respectively.

Experimental Workflow Diagram



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Caption: Experimental workflow for the Ti-SALEN catalyzed **pinacol** coupling.

Asymmetric Aza-Pinacol Cyclization via Photoredox/Chiral Phosphoric Acid Catalysis

This innovative method from the Knowles group achieves a highly enantioselective intramolecular reductive coupling of ketones and hydrazones to furnish cyclic syn 1,2-amino alcohols.[2][3] The reaction proceeds through a concerted proton-coupled electron transfer (PCET) mechanism.[2][3]

Data Presentation

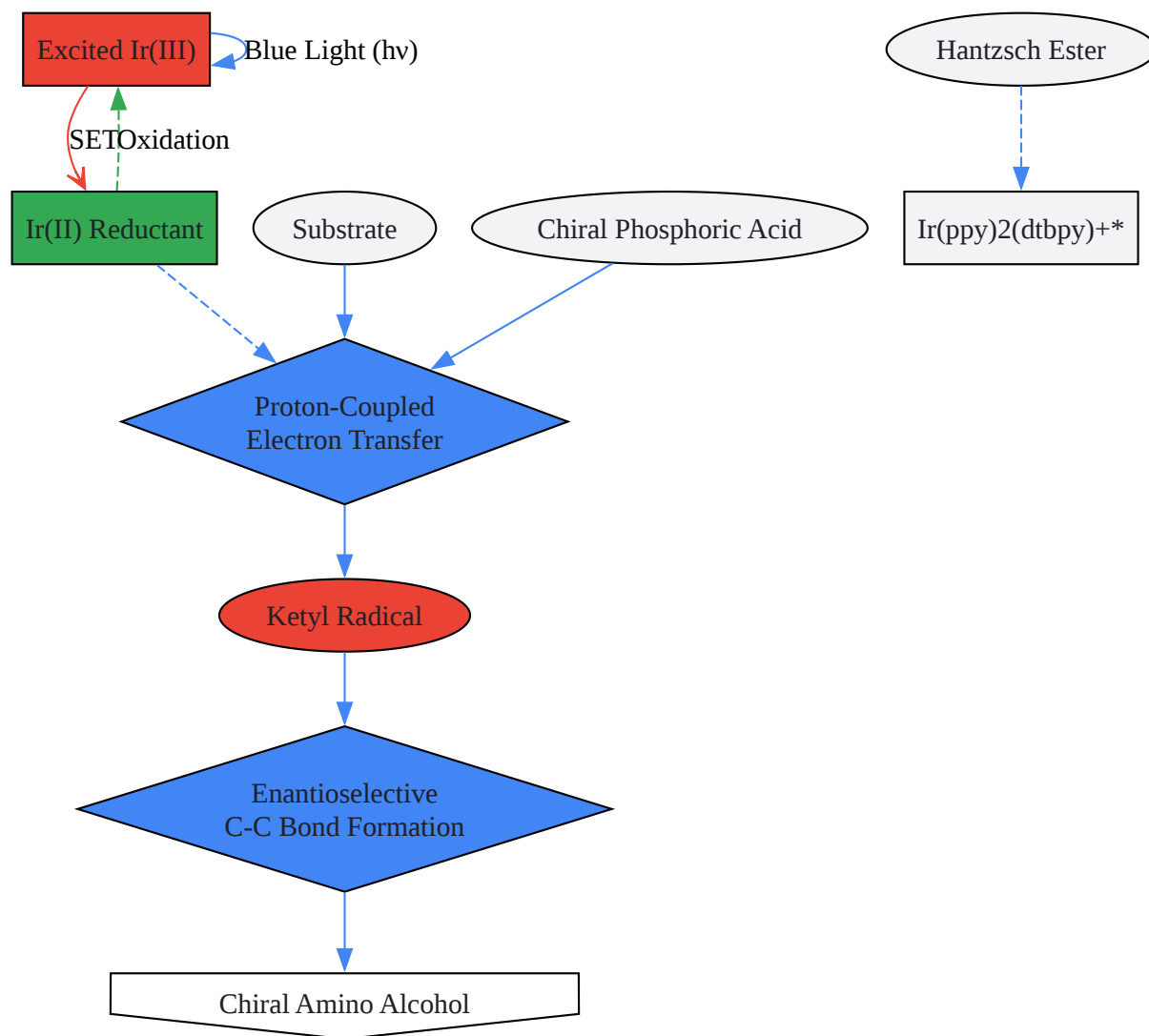
Entry	Substrate (Ketone-Hydrazone)	Yield (%) ^[2]	dr (syn/anti) ^[2]	ee (%) ^[2]
1	2-(N-Benzoylhydrazono)acetophenone	85	>20:1	92
2	2-(N-(4-Chlorobenzoyl)hydrazono)acetophenone	82	>20:1	90
3	2-(N-Benzoylhydrazono)-1-(4-methoxyphenyl)ethanone	88	>20:1	93
4	2-(N-Benzoylhydrazono)-1-(naphthalen-2-yl)ethanone	78	>20:1	91
5	1-Phenyl-2-(N-(thiophenecarbonyl)hydrazono)ethanone	80	>20:1	89

Experimental Protocol

General Procedure for Asymmetric Aza-**Pinacol** Cyclization:[2][3]

- In a nitrogen-filled glovebox, combine the ketone-hydrazone substrate (0.1 mmol), the chiral phosphoric acid catalyst (0.01 mmol, 10 mol%), and the Ir(ppy)₂(dtbpy)PF₆ photocatalyst (0.001 mmol, 1 mol%).
- Add anhydrous 1,4-dioxane (1.0 mL) and Hantzsch ester (0.12 mmol, 1.2 equiv).
- Seal the reaction vial and place it approximately 5 cm from a 24 W blue LED lamp.
- Stir the reaction mixture at room temperature for 12 hours.
- After the reaction is complete, remove the solvent under reduced pressure.
- Purify the crude product by flash chromatography on silica gel to obtain the cyclic 1,2-amino alcohol.
- Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.

Signaling Pathway Diagram



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References

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- 2. pubs.acs.org [pubs.acs.org]
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